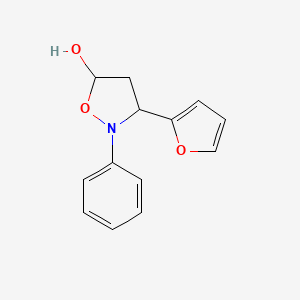

3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

189255-05-8 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-(furan-2-yl)-2-phenyl-1,2-oxazolidin-5-ol |

InChI |

InChI=1S/C13H13NO3/c15-13-9-11(12-7-4-8-16-12)14(17-13)10-5-2-1-3-6-10/h1-8,11,13,15H,9H2 |

InChI Key |

KMEPCTWIFAEPJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(OC1O)C2=CC=CC=C2)C3=CC=CO3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Furan 2 Yl 2 Phenylisoxazolidin 5 Ol and Its Analogues

Strategic Approaches to Isoxazolidine (B1194047) Ring Construction

The formation of the isoxazolidine core is predominantly achieved through the [3+2] cycloaddition reaction between a nitrone and a dipolarophile. beilstein-archives.orgrsc.org This reaction is a powerful tool for constructing the five-membered N,O-heterocycle, often with high regio- and stereoselectivity, creating up to three new contiguous stereocenters. nih.govresearchgate.net

1,3-Dipolar Cycloaddition of Nitrones with Olefins

The most fundamental and widely employed method for synthesizing isoxazolidines is the 1,3-dipolar cycloaddition of a nitrone (the 1,3-dipole) with an olefin (the dipolarophile). beilstein-archives.orgmdpi.com This concerted, pericyclic reaction forms a new C-C and a new C-O bond, leading directly to the isoxazolidine ring. beilstein-archives.org The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the outcome. beilstein-archives.org For the synthesis of 3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol, this involves the reaction of an N-phenyl nitrone with a furan-derived olefin.

The nitrone component is crucial for the cycloaddition. N-phenyl nitrones are common precursors for the synthesis of 2-phenylisoxazolidines. A standard method for their preparation is the condensation reaction between an aldehyde, such as benzaldehyde (B42025), and N-phenylhydroxylamine. wikipedia.org This reaction typically proceeds with the elimination of a water molecule to form the C=N(O) bond of the nitrone. wikipedia.org

N-phenylhydroxylamine itself can be synthesized via the reduction of nitrobenzene (B124822) with zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org Alternative methods include the transfer hydrogenation of nitrobenzene using hydrazine (B178648) over a rhodium catalyst. wikipedia.org The subsequent condensation with an appropriate aldehyde furnishes the target nitrone. For instance, the reaction of benzaldehyde with N-phenylhydroxylamine yields C-phenyl-N-phenylnitrone, a key intermediate for related syntheses. wikipedia.org

Table 1: Synthesis of N-Phenyl Nitrone Precursors

| Aldehyde | Hydroxylamine (B1172632) | Product | Conditions | Reference |

|---|

This table illustrates a common synthetic route to N-phenyl nitrones.

The olefin component, or dipolarophile, in this specific synthesis is a furan (B31954) derivative. 2-Vinylfuran or related furan-based alkenes serve as the two-carbon component for the cycloaddition. The furan moiety is an interesting component in such reactions due to its aromaticity and specific electronic properties. The reaction of a C-aryl-N-phenylnitrone with a furan-derived olefin would lead to the desired 3-aryl-2-phenyl-5-(furan-2-yl)isoxazolidine skeleton, where the regiochemistry depends on the specific substituents and reaction conditions. While direct synthesis examples for this compound are not abundant in literature, the synthesis of related structures like 3-(furan-2-yl)-5-phenyl-2-pyrazolines via chalcone (B49325) intermediates (derived from furfural) highlights the utility of furan aldehydes as starting materials for heterocyclic synthesis. researchgate.netnih.gov This suggests that α,β-unsaturated aldehydes derived from furan, such as 3-(furan-2-yl)acrolein, can act as effective dipolarophiles.

To improve the rate and selectivity of 1,3-dipolar cycloadditions, various catalysts can be employed. Lewis acids are known to accelerate these reactions by coordinating to the nitrone or the olefin, thereby lowering the energy of the LUMO. Nickel catalysts, in particular, have been developed for a range of cycloaddition reactions. nih.govmdpi.com While specific data on NiCl₂ catalysis for the synthesis of this compound is limited, nickel(II) complexes, often in combination with N-heterocyclic carbene (NHC) ligands, are effective for various cycloadditions, including those involving diynes, isocyanates, and vinylcyclopropanes. nih.govmdpi.com For instance, Ni(II) salts like Ni(ClO₄)₂·6H₂O have been shown to be effective catalysts in formal [3+2] cycloadditions between indoles and donor-acceptor cyclopropanes, achieving high yields and diastereoselectivity. princeton.edu This demonstrates the potential of Ni(II) catalysts to promote complex cycloaddition reactions, a principle that could be extended to the nitrone-furan system.

Table 2: Examples of Nickel-Catalyzed Cycloaddition Reactions

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Ni(COD)₂ / SIPr | Diynes + Isocyanates | 2-Pyridones | High efficiency at room temperature | nih.gov |

| Ni(ClO₄)₂·6H₂O | Indoles + Cyclopropanes | Cyclopenta[b]indoles | High yield and diastereoselectivity | princeton.edu |

This table provides examples of the versatility of nickel catalysts in various cycloaddition reactions, suggesting their potential applicability to isoxazolidine synthesis.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. informahealthcare.com This technique has been successfully applied to the 1,3-dipolar cycloaddition for the synthesis of isoxazolidines. beilstein-archives.orgtandfonline.com The microwave-assisted synthesis of isoxazolidine-5-carboxylates from aldonitrones and methacrylate (B99206) esters proceeds efficiently in toluene (B28343) or under solvent-free conditions. mdpi.comtandfonline.com Similarly, novel spiro isoxazolidine derivatives have been synthesized from α-chloro nitrones and furan derivatives under microwave irradiation. mdpi.com These protocols are noted for being fast, efficient, and more environmentally benign compared to conventional heating methods. beilstein-archives.orgtandfonline.com The application of microwave heating to the cycloaddition of an N-phenyl nitrone with a furan-derived olefin could significantly reduce reaction times and improve the efficiency of the synthesis of the target compound. nih.gov

Table 3: Microwave-Assisted Isoxazolidine Synthesis

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldonitrones + Methacrylate esters | Microwave, 80-130 °C, Toluene or solvent-free | Isoxazolidine-5-carboxylates | 52% (for an example) | tandfonline.com |

| α-Chloro nitrones + Furan derivatives | Microwave | Spiro isoxazolidines | 93-96% | mdpi.com |

This table showcases the effectiveness of microwave-assisted protocols in the synthesis of various isoxazolidine derivatives.

Organocatalytic Asymmetric Synthesis of 5-Hydroxyisoxazolidines

Achieving stereocontrol in the synthesis of 5-hydroxyisoxazolidines is of great importance, as the hydroxyl group provides a handle for further functionalization. Organocatalysis offers a powerful strategy for the enantioselective synthesis of these compounds. A highly chemo- and enantioselective organocatalytic tandem reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes provides access to 5-hydroxyisoxazolidines in high yields (75-94%) and excellent enantiomeric excesses (90-99% ee). nih.govnih.gov This reaction is often catalyzed by chiral secondary amines, such as derivatives of proline. nih.gov

The proposed mechanism involves the formation of an enamine from the α,β-unsaturated aldehyde and the organocatalyst, followed by aza-Michael addition of the N-protected hydroxylamine. Subsequent intramolecular cyclization (hemiacetal formation) yields the 5-hydroxyisoxazolidine product. nih.gov Camphor sulfonyl hydrazine-catalyzed asymmetric aza-Michael addition has also been reported to produce chiral 5-hydroxy isoxazolidines with moderate to good enantioselectivities. This methodology represents a direct and efficient route to chiral building blocks like this compound, where an α,β-unsaturated aldehyde derived from furan would be a key starting material.

Table 4: Organocatalytic Synthesis of 5-Hydroxyisoxazolidines

| Catalyst Type | Reactants | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Pyrrolidines | N-Boc-hydroxylamine + Cinnamic aldehyde | 75-94% | 90-99% | nih.gov |

This table summarizes key findings in the organocatalytic asymmetric synthesis of 5-hydroxyisoxazolidines.

Alternative Synthetic Pathways for 5-Hydroxylated Isoxazolidine Structures

Beyond catalytic asymmetric cycloadditions, other synthetic routes have been developed to access 5-hydroxylated isoxazolidines and their derivatives.

A straightforward and environmentally friendly method for synthesizing 5-hydroxyisoxazolidines involves the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride in a tris(hydroxymethyl)aminomethane (TRIS) buffered solution at room temperature. researchgate.net This metal-free approach yields a mixture of diastereomers and is noted for its use of non-toxic reagents and minimal waste generation. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient route to complex molecules like isoxazolidin-5-ones. nih.govfrontiersin.org An organocatalyzed Knoevenagel-aza-Michael-cyclocondensation reaction between Meldrum's acid, hydroxylamines, and aldehydes provides a direct entry to a variety of racemic and syn-diastereoenriched isoxazolidinones. nih.gov Synthetic enzymes have also been employed as catalysts for the multicomponent synthesis of isoxazol-5(4H)-one derivatives. rsc.org These catalytic systems can often be recycled multiple times without significant loss of activity. rsc.org

Regiochemical and Stereochemical Control in Synthesis

The precise control over the arrangement of atoms in a molecule is a fundamental goal of chemical synthesis. In the context of isoxazolidine synthesis, this translates to controlling which regioisomer and stereoisomer is formed.

Factors Governing Regioselectivity in Cycloaddition Pathways

The regioselectivity of 1,3-dipolar cycloadditions, a key reaction for forming isoxazolidine rings, is influenced by a combination of electronic and steric factors. wikipedia.org Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of these reactions. mdpi.comchesci.com This theory considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.orgchesci.com

The dominant interaction is typically between the largest HOMO and the largest LUMO, and the regioselectivity is therefore governed by the atoms that have the largest orbital coefficients. wikipedia.org 1,3-dipolar cycloadditions are generally classified into three types based on the relative energies of the interacting frontier orbitals. chesci.com

Type I: The interaction between the dipole HOMO and the dipolarophile LUMO is dominant. This is common when the dipole has electron-donating groups and the dipolarophile has electron-withdrawing groups. chesci.com

Type II: Both HOMO-LUMO pairs have comparable interaction energies. chesci.com

Type III: The interaction between the dipole LUMO and the dipolarophile HOMO is dominant. chesci.com

For nitrones, the orbital coefficient on the oxygen is typically larger than on the carbon in the HOMO, while the reverse is true in the LUMO. chesci.com The substituents on both the carbon and nitrogen atoms of the nitrone influence electron delocalization and reactivity. chesci.com In some cases, FMO theory may not accurately predict the observed regioselectivity, and other models, such as the DFT/HSAB theoretical model, may be needed to rationalize the outcome. researchgate.net Theoretical studies using density functional theory (DFT) calculations are frequently employed to investigate the regio- and stereoselectivities of these reactions, often confirming that the observed product is the one that is kinetically favored. researchgate.netresearchgate.net

Diastereoselective Approaches and Exo/Endo Selectivity

The 1,3-dipolar cycloaddition of a nitrone, such as C-phenyl-N-phenylnitrone, with a dipolarophile, like a furan derivative, is a primary method for constructing the isoxazolidine ring. A key challenge in this reaction is controlling the diastereoselectivity, which manifests as the preferential formation of one of several possible diastereomers. This selectivity is often described in terms of exo and endo approaches of the dipolarophile to the nitrone.

The exo and endo isomers arise from the different relative orientations of the reacting molecules in the transition state. Generally, the endo product, where the substituent on the dipolarophile is oriented towards the larger lobe of the nitrone's frontier molecular orbitals, is kinetically favored due to secondary orbital interactions that stabilize the transition state. Conversely, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. researchgate.net

Several factors can influence the exo/endo selectivity of these cycloaddition reactions:

Reaction Temperature: Lower reaction temperatures typically favor the formation of the kinetic endo product, while higher temperatures can lead to the thermodynamically favored exo product, sometimes through a retro-cycloaddition and subsequent cycloaddition pathway. researchgate.net

Solvent Polarity: The polarity of the solvent can influence the stability of the transition states, thereby affecting the diastereomeric ratio. Polar solvents can stabilize the more polar transition state, which may alter the exo/endo preference. rsc.org

Lewis Acids: The addition of a Lewis acid catalyst can significantly impact diastereoselectivity. Lewis acids can coordinate to the nitrone or the dipolarophile, altering their electronic properties and steric environment, and thereby influencing the approach of the two reactants. In some cases, Lewis acids can even reverse the inherent selectivity of the reaction.

Substituents: The nature and steric bulk of the substituents on both the nitrone and the furan dipolarophile play a crucial role in directing the stereochemical outcome. Bulky substituents can disfavor the endo transition state due to steric repulsion, leading to a higher proportion of the exo product. Computational studies on the Diels-Alder reaction of furan derivatives have shown that electron-donating groups on the furan ring can increase reactivity and influence selectivity. rsc.orgucm.es

While specific data for the diastereoselective synthesis of this compound is not extensively documented in readily available literature, the principles governing the cycloaddition of nitrones to other alkenes provide a strong foundation for predicting and controlling the stereochemical outcome. For instance, in the cycloaddition of nitrones to other cyclic systems, high levels of diastereoselectivity have been achieved by carefully tuning the reaction conditions and the nature of the reactants.

Enantioselective Synthesis and Chiral Induction Principles

The synthesis of a single enantiomer of this compound is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Enantioselective synthesis in this context is primarily achieved through the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other.

The main strategies for achieving enantioselectivity in the 1,3-dipolar cycloaddition to form isoxazolidines include:

Chiral Lewis Acid Catalysis: This is a widely employed and effective method. Chiral Lewis acids, typically metal complexes with chiral ligands, coordinate to the nitrone or the dipolarophile, activating it towards cycloaddition and simultaneously controlling the facial selectivity of the attack. A variety of chiral metal complexes, including those of copper, zinc, titanium, and cobalt, have been successfully used in asymmetric nitrone cycloadditions. nih.govorganic-chemistry.org The choice of the metal center, the chiral ligand, and the reaction conditions are critical for achieving high enantiomeric excess (e.e.). For example, cobalt(II) complexes with PyIPI ligands have been shown to be effective in the enantioselective cycloaddition of nitrones. nih.gov Similarly, chiral bis-titanium(IV) oxide catalysts have been utilized for the asymmetric 1,3-dipolar cycloaddition of nitrones to acrolein, affording high enantioselectivities. organic-chemistry.org

Chiral Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral secondary amines, such as imidazolidinones (MacMillan catalysts), can catalyze the 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes by forming a chiral iminium ion intermediate. This approach has been successful in producing highly enantioenriched isoxazolines.

Use of Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to either the nitrone or the dipolarophile. The chiral auxiliary directs the cycloaddition to occur from a specific face, leading to the formation of a diastereomerically enriched product. Subsequent removal of the auxiliary provides the desired enantiomerically enriched isoxazolidine.

The principles of chiral induction in these reactions rely on the creation of a well-defined chiral pocket around the reacting species in the transition state. The steric and electronic interactions between the catalyst-substrate complex and the other reactant dictate the stereochemical outcome. The design of the chiral ligand or organocatalyst is therefore of utmost importance, with fine-tuning often required to achieve optimal selectivity for a specific substrate combination.

Table 1: Examples of Chiral Lewis Acid Catalyzed Asymmetric 1,3-Dipolar Cycloadditions of Nitrones

| Nitrone | Dipolarophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| C-Phenyl-N-benzylnitrone | N-Acryloyl-oxazolidinone | Mg(OTf)₂/Bis(oxazoline) | CH₂Cl₂ | RT | 85 | >95:5 | 98 (endo) |

| C,N-Diphenylnitrone | Ethyl vinyl ether | Cu(OTf)₂/Ph-Box | CH₂Cl₂ | -78 | 92 | 98:2 | 99 (endo) |

| N-Benzyl-C-(4-methoxyphenyl)nitrone | Dimethyl maleate | Zn(OTf)₂/(S)-BINAP | THF | 0 | 88 | - | 95 |

| C-Phenyl-N-methylnitrone | Acrolein | Bis-Ti(IV) oxide/(S,S)-TADDOL | CH₂Cl₂ | -40 | 90 | 95:5 | 97 (endo) |

This table is a representative compilation based on general findings in the field and does not represent specific data for the synthesis of this compound.

Reaction Chemistry and Transformational Pathways of 3 Furan 2 Yl 2 Phenylisoxazolidin 5 Ol

Reactivity of the 5-Hydroxyl Group

The secondary hydroxyl group at the C-5 position of the isoxazolidine (B1194047) ring is a primary site for chemical modification. Its reactivity is analogous to that of other secondary alcohols, allowing for a range of intermolecular and intramolecular reactions, as well as various functional group interconversions.

Intermolecular and Intramolecular Reactions of Hydroxyl Moiety

The lone pairs of electrons on the oxygen atom of the hydroxyl group make it a potent nucleophile, enabling it to react with a wide array of electrophiles. Common intermolecular reactions include esterification and etherification. For instance, in the presence of an acid catalyst or a coupling agent, the hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Similarly, ether formation can be achieved under Williamson ether synthesis conditions, involving deprotonation with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

Functional Group Interconversions at C-5

The hydroxyl group at C-5 is a versatile handle for introducing other functional groups into the isoxazolidine ring. fiveable.mevanderbilt.edu Oxidation of this secondary alcohol, for example using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation, would yield the corresponding ketone, 3-(furan-2-yl)-2-phenylisoxazolidin-5-one.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the respective sulfonyl chlorides. vanderbilt.edu This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a variety of nucleophiles at the C-5 position, including halides (e.g., via the Finkelstein reaction), azides, and nitriles. vanderbilt.eduub.edu These transformations significantly expand the synthetic utility of the isoxazolidine scaffold.

Table 1: Potential Functional Group Interconversions at C-5

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Secondary Alcohol (-OH) | PCC, CH2Cl2 | Ketone (=O) |

| Secondary Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) |

| Tosylate (-OTs) | NaBr, acetone | Bromo (-Br) |

| Tosylate (-OTs) | NaN3, DMF | Azido (-N3) |

| Secondary Alcohol (-OH) | SOCl2 | Chloro (-Cl) |

Chemical Transformations of the Furan-2-yl Moiety

The furan (B31954) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and also capable of participating in certain cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan undergoes electrophilic aromatic substitution reactions much more readily than benzene. pearson.comchemicalbook.com The substitution pattern is predominantly at the C-2 (or α) position due to the superior stabilization of the cationic intermediate through resonance involving the oxygen atom. pearson.comchemicalbook.comonlineorganicchemistrytutor.comquora.com Since the furan ring in 3-(furan-2-yl)-2-phenylisoxazolidin-5-ol is already substituted at C-2, the next most reactive position for electrophilic attack is the C-5 position.

Typical electrophilic substitution reactions that furan undergoes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. youtube.com For instance, treatment with a nitrating agent like acetyl nitrate would be expected to yield the 5-nitro derivative. Similarly, halogenation with bromine in dioxane would introduce a bromine atom at the 5-position. pearson.com Friedel-Crafts acylation, using an acyl chloride and a mild Lewis acid catalyst, would also be directed to the 5-position.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Moiety

| Reaction Type | Reagents and Conditions | Expected Major Product |

|---|---|---|

| Nitration | CH3COONO2 | 3-(5-Nitro-furan-2-yl)-2-phenylisoxazolidin-5-ol |

| Bromination | Br2, dioxane | 3-(5-Bromo-furan-2-yl)-2-phenylisoxazolidin-5-ol |

| Acylation | RCOCl, SnCl4 | 3-(5-Acyl-furan-2-yl)-2-phenylisoxazolidin-5-ol |

| Formylation | POCl3, DMF (Vilsmeier-Haack) | 3-(5-Formyl-furan-2-yl)-2-phenylisoxazolidin-5-ol |

Ring Transformations of the Furan System

The furan ring can undergo transformations that alter its heterocyclic structure. One of the most significant reactions is its participation as a diene in the Diels-Alder reaction. When treated with a potent dienophile, such as maleic anhydride, the furan ring can form a bicyclic adduct. This reaction is often reversible.

Under certain acidic conditions, the furan ring can be susceptible to ring-opening reactions, leading to the formation of 1,4-dicarbonyl compounds. Additionally, more complex ring transformations into other heterocyclic systems, such as oxazinones or pyrimidinones, have been reported for certain furanone derivatives, suggesting that under specific conditions, the furan moiety could be a precursor to other ring systems. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl group attached to the nitrogen atom of the isoxazolidine ring is generally less reactive than the furan moiety. The nitrogen atom is an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring. However, the reactivity is likely to be modest due to the electron-withdrawing nature of the isoxazolidine ring system. Therefore, forcing conditions would likely be required for reactions such as nitration or halogenation of the phenyl ring, which would be expected to yield a mixture of ortho- and para-substituted products. The steric hindrance imposed by the isoxazolidine ring might favor substitution at the para-position.

Aromatic Functionalization Reactions

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the oxygen heteroatom in the furan ring activates it towards electrophiles to a greater extent than benzene. Theoretical studies and experimental evidence for analogous furan-containing compounds suggest that electrophilic attack will preferentially occur at the C5 position of the furan ring (the position adjacent to the isoxazolidine substituent is C2). This regioselectivity is dictated by the superior stabilization of the cationic intermediate formed during the reaction.

While specific studies on the aromatic functionalization of this compound are not extensively documented, the expected reactivity would follow established patterns for 2-substituted furans. Common electrophilic substitution reactions that could be envisaged for this molecule include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the isoxazolidine ring.

For instance, nitration could potentially be achieved using a mild nitrating agent like acetyl nitrate at low temperatures to prevent degradation of the starting material. Similarly, halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the C5 position of the furan ring.

The isoxazolidine moiety, being a saturated heterocyclic system, is generally considered to be an electron-withdrawing group through an inductive effect. This effect might slightly deactivate the furan ring towards electrophilic attack compared to furan itself. However, the activating effect of the furan's oxygen atom is expected to be dominant, still allowing for functionalization under appropriate conditions.

Table 1: Predicted Aromatic Functionalization Reactions of this compound

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | Acetyl nitrate (CH₃COONO₂) | 3-(5-Nitro-furan-2-yl)-2-phenylisoxazolidin-5-ol |

| Bromination | N-Bromosuccinimide (NBS) | 3-(5-Bromo-furan-2-yl)-2-phenylisoxazolidin-5-ol |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-(5-Chloro-furan-2-yl)-2-phenylisoxazolidin-5-ol |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ (mild conditions) | 3-(5-Acetyl-furan-2-yl)-2-phenylisoxazolidin-5-ol |

Ring Transformations and Rearrangements of the Isoxazolidine Core

The isoxazolidine ring in this compound is a versatile heterocyclic system capable of undergoing various transformations and rearrangements, leading to the formation of different cyclic and acyclic structures.

Isomerization Phenomena (e.g., Ring-Chain Isomerism)

One of the key isomerization phenomena observed in isoxazolidin-5-ols is ring-chain tautomerism. mdpi.com This is an equilibrium between the cyclic hemiaminal form (the isoxazolidin-5-ol) and an open-chain γ-amino ketone. In the case of this compound, the ring can open to form N-(3-(furan-2-yl)-3-oxopropyl)-N-phenylhydroxylamine.

The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the temperature. The presence of the phenyl group on the nitrogen atom and the furan group at the C3 position will affect the stability of both the cyclic and open-chain forms. It is plausible that in solution, a dynamic equilibrium exists between these two tautomeric forms. This equilibrium is crucial as the open-chain form can undergo reactions characteristic of ketones and hydroxylamines, providing a pathway to further chemical transformations.

Conversion to Other Heterocyclic Systems (e.g., Dihydroisoxazoles)

The isoxazolidine core can be converted into other heterocyclic systems, with the formation of dihydroisoxazoles (also known as isoxazolines) being a notable transformation. The conversion of this compound to a dihydroisoxazole would involve the elimination of a molecule of water from the isoxazolidine ring.

This dehydration reaction can typically be promoted by either acidic or basic conditions. For instance, treatment with a mild acid could protonate the hydroxyl group at the C5 position, turning it into a good leaving group (water). Subsequent elimination of water would lead to the formation of a double bond within the ring, resulting in the corresponding 3-(furan-2-yl)-2-phenyl-2,3-dihydroisoxazole.

The regiochemistry of the double bond formation is an important consideration. Depending on the reaction conditions and the stability of the resulting product, the double bond could form between C4 and C5 or between N2 and C3. However, the formation of the Δ⁴-isoxazoline (double bond between C4 and C5) is often favored.

Table 2: Potential Ring Transformation Products of this compound

| Transformation | Conditions | Resulting Heterocyclic System |

|---|---|---|

| Dehydration | Acid or base catalysis | 3-(Furan-2-yl)-2-phenyl-2,3-dihydroisoxazole |

| Reductive Ring Cleavage | Catalytic hydrogenation (e.g., H₂/Pd) | 1-(Furan-2-yl)-3-(phenylamino)propan-1-ol |

Despite a comprehensive search for experimental data pertaining to the chemical compound "this compound," no specific spectroscopic or analytical results corresponding to this exact molecule could be located in the available scientific literature and chemical databases.

The synthesis and characterization of structurally related compounds, such as 3-(furan-2-yl)-5-phenyl-4,5-dihydroisoxazole derivatives, have been reported. arabjchem.org However, these differ from the target compound, which is an isoxazolidine with a hydroxyl group at the 5-position. Information for other related furan-containing heterocycles is also available but is not directly applicable to the specific molecular structure . iosrjournals.orgmdpi.com

Consequently, without access to primary or reference data for this compound, it is not possible to provide a scientifically accurate and detailed analysis of its spectroscopic and structural characteristics as outlined in the request. The generation of data tables for its NMR, Mass Spectrometry, IR Spectroscopy, and Elemental Analysis would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time due to the absence of published experimental data.

Absence of Crystallographic Data for this compound

A thorough search of available scientific literature and crystallographic databases indicates that the solid-state structure of the chemical compound this compound has not been elucidated by means of single-crystal X-ray crystallography. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at this time.

While the broader classes of isoxazolidine and furan-containing molecules are well-represented in crystallographic literature, specific experimental data for the title compound is absent. For instance, studies on related isoxazolidine derivatives have utilized X-ray diffraction to confirm their molecular structures and stereochemistry. Similarly, the crystal structures of various compounds incorporating a furan moiety have been determined and analyzed. However, no published research to date has focused on the crystallographic analysis of this compound.

The lack of X-ray crystallographic data means that a definitive, experimentally-determined three-dimensional structure of this specific molecule in the solid state remains unknown. Such data would be invaluable for understanding its molecular conformation, intermolecular interactions, and crystal packing, which are crucial for predicting its physical and chemical properties. Future crystallographic studies would be necessary to provide this fundamental structural information.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

Electronic structure calculations are fundamental to modern computational chemistry, allowing for the detailed investigation of molecular properties. Methods such as Density Functional Theory (DFT) and semi-empirical approaches are commonly employed to study isoxazolidine (B1194047) derivatives. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in calculating the electronic properties of heterocyclic systems. preprints.orgresearchgate.netijcce.ac.ir Semi-empirical methods, such as PM3, offer a faster, albeit less precise, alternative for preliminary analyses of large molecules. jmaterenvironsci.com

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that locates the minimum energy conformation of a molecule. jmaterenvironsci.com For 3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy.

The isoxazolidine ring is not planar and can exist in various conformations, often described as "envelope" or "twist" forms. Conformational analysis is performed to identify the most stable conformer and the energy barriers between different conformations. This analysis is crucial as the molecule's reactivity and spectroscopic properties are highly dependent on its shape. For instance, studies on similar heterocyclic systems have used DFT at the B3LYP/6-311G(d,p) level to compare optimized structures with experimental data from X-ray crystallography, often finding good agreement. ijcce.ac.ir

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds. By performing calculations on an optimized geometry, it is possible to simulate various spectra:

Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. For isoxazolidine derivatives, characteristic peaks for C-N, C=N, and C-O stretching can be computationally identified and compared with experimental FT-IR data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus in the optimized structure. For this compound, this would involve predicting the shifts for protons and carbons in the furan (B31954) ring, phenyl group, and the isoxazolidine core, which can then be compared to experimental NMR spectra for structural verification. ijcce.ac.irnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For the synthesis of this compound, which typically occurs via a 1,3-dipolar cycloaddition, FMO analysis of the reactants (a nitrone and an alkene) is critical. The interaction can be of two types: HOMOdipole-LUMOdipolarophile or HOMOdipolarophile-LUMOdipole. The reaction proceeds through the pathway with the smaller energy gap. nih.govwikipedia.org The spatial distribution and coefficients of the HOMO and LUMO on the reacting atoms determine the regioselectivity of the cycloaddition. nih.gov

| Orbital/Concept | Description | Relevance to Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Indicates the ability of a molecule to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Indicates the ability of a molecule to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is extensively used to elucidate the detailed mechanisms of chemical reactions, including the 1,3-dipolar cycloaddition used to form isoxazolidines. preprints.orgnih.gov These studies provide a step-by-step picture of bond formation and breaking.

To understand a reaction mechanism, chemists computationally model the entire reaction pathway from reactants to products. This involves locating and calculating the energies of all stationary points, including reactants, intermediates, transition states, and products. The result is a reaction energy profile, which plots the potential energy against the reaction coordinate. researchgate.net

A key step is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. nih.gov For the formation of this compound, computational models would locate the transition state for the concerted [3+2] cycloaddition. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.gov

The 1,3-dipolar cycloaddition reaction to form the isoxazolidine ring can result in different isomers depending on the orientation of the reactants (regioselectivity) and the spatial arrangement of the newly formed bonds (stereoselectivity, e.g., endo vs. exo). wikipedia.org

Computational modeling is a powerful tool for predicting and explaining the selectivity of these reactions. researchgate.net

Regioselectivity: The preferred regiochemistry is determined by the alignment of the frontier molecular orbitals of the dipole and the dipolarophile. DFT calculations can quantify the energies of the transition states leading to different regioisomers. The pathway with the lower activation energy corresponds to the major product observed experimentally. nih.gov

Stereoselectivity: The formation of this compound involves the creation of new stereocenters. The preference for a particular stereoisomer (e.g., cis or trans) is determined by the relative energies of the corresponding transition states (endo and exo transition states). nih.gov Steric hindrance and secondary orbital interactions in the transition state are the primary factors controlling stereochemical outcomes, and these can be accurately modeled using DFT. wikipedia.orgnih.gov

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. For the broader family of isoxazolidines, QSPR and other computational approaches like Density Functional Theory (DFT) have been employed to understand their electronic and structural properties. researchgate.netpreprints.org These studies often calculate various molecular descriptors to correlate with experimental data.

A hypothetical QSPR study for this compound would involve the calculation of a variety of molecular descriptors, which can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electron distribution in the molecule.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity).

Once calculated, these descriptors would be used to build a mathematical model that correlates them with a specific non-biological property. The predictive power of such a model would then be validated using statistical methods.

Table 1: Hypothetical Molecular Descriptors for QSPR Analysis of this compound

| Descriptor Type | Potential Descriptor | Predicted Influence on Properties |

| Topological | Wiener Index | Relates to molecular branching and compactness, could influence viscosity and boiling point. |

| Geometrical | Molecular Surface Area | Affects intermolecular interactions and thus properties like solubility and melting point. |

| Electronic | Dipole Moment | Influences polarity and interactions with polar solvents, impacting solubility. |

| Physicochemical | LogP | Predicts the partitioning between an oily and an aqueous phase, crucial for chromatographic behavior. |

This table is illustrative and based on general QSPR principles, as specific data for the target compound was not found.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For isoxazolidine derivatives, MD simulations have been utilized to understand their interactions within biological systems, often in the context of drug design. researchgate.netnih.gov For instance, simulations can reveal how a molecule binds to a protein target and the stability of the resulting complex. researchgate.net

In the case of this compound, MD simulations could be employed to investigate several aspects of its non-biological dynamic behavior:

Conformational Analysis: To identify the most stable three-dimensional arrangements (conformations) of the molecule in different environments.

Solvation Dynamics: To understand how the molecule interacts with solvent molecules and the structure of the surrounding solvent shell.

Intermolecular Interactions: To study how individual molecules of this compound interact with each other in a condensed phase, which can provide insights into its bulk properties.

A typical MD simulation protocol would involve defining the force field (a set of parameters that describe the potential energy of the system), placing the molecule in a simulation box (often with a solvent), and then solving Newton's equations of motion for all atoms in the system over a specified period.

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Typical Value/Choice | Rationale |

| Force Field | AMBER, CHARMM, or GROMOS | These are widely used and well-validated force fields for organic molecules. |

| Solvent Model | TIP3P or SPC/E (for water) | Explicit solvent models provide a more realistic representation of the solution environment. |

| Ensemble | NVT or NPT | Controls the thermodynamic variables (Number of particles, Volume, Temperature or Pressure) during the simulation. |

| Simulation Time | Nanoseconds to Microseconds | The length of the simulation depends on the timescale of the process being investigated. |

| Analysis Metrics | RMSD, RMSF, Radial Distribution Functions | These metrics are used to analyze the stability of the molecule's structure and its interactions with the solvent. |

This table outlines a general approach, as specific simulation data for the target compound was not found in the initial search.

While direct computational studies on this compound are not yet prevalent in the literature, the established methodologies of QSPR and MD simulations for related isoxazolidine structures provide a clear roadmap for future theoretical investigations into this specific compound. Such studies would be invaluable for predicting its physical properties and understanding its dynamic behavior at a molecular level.

Structure Reactivity/selectivity Relationships Non Biological Context

Correlating Structural Modifications with Reaction Yields and Rates

The primary route to the isoxazolidine (B1194047) core of 3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol is the 1,3-dipolar cycloaddition between a C-(furan-2-yl)-N-phenyl nitrone and a suitable dipolarophile that provides the 5-hydroxyl functionality, such as vinyl alcohol or its synthetic equivalents. The yield and rate of this cycloaddition are highly sensitive to structural modifications of the reactants.

Alterations to the electronic character of the N-phenyl ring significantly impact reaction kinetics. Introducing electron-withdrawing groups (EWGs) onto the phenyl ring generally increases the reactivity of the nitrone by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-donating groups (EDGs) can decrease the reaction rate. This relationship is a cornerstone of Frontier Molecular Orbital (FMO) theory as it applies to type II 1,3-dipolar cycloadditions, where the dominant interaction is between the dipole's LUMO and the dipolarophile's Highest Occupied Molecular Orbital (HOMO). wikipedia.orgdaneshyari.com

The following interactive table illustrates the hypothetical effect of substituents on the N-phenyl ring on the reaction yield, based on established principles of 1,3-dipolar cycloaddition reactions.

| N-Phenyl Substituent (Para-position) | Electronic Effect | Expected Impact on Reaction Rate | Predicted Yield (%) |

| -NO₂ | Strong EWG | Increase | 85-95 |

| -Cl | Weak EWG | Slight Increase | 75-85 |

| -H | Neutral | Baseline | 70-80 |

| -CH₃ | Weak EDG | Slight Decrease | 65-75 |

| -OCH₃ | Strong EDG | Decrease | 55-65 |

Note: These values are representative and intended to illustrate the trend. Actual yields depend on specific reaction conditions such as solvent, temperature, and the dipolarophile used. mdpi.commdpi.com

Impact of Furan (B31954) and Phenyl Substituents on Reaction Stereochemical Outcomes

The 1,3-dipolar cycloaddition that forms the isoxazolidine ring can create up to three new contiguous stereocenters. The spatial arrangement of the furan and phenyl substituents dictates the stereochemical pathway of the reaction, primarily influencing the endo vs. exo selectivity. mdpi.comchem-station.com

In the cycloaddition between a C,N-disubstituted nitrone and an alkene, the transition state can adopt one of two main geometries:

Endo approach: The substituent on the dipolarophile is oriented towards the nitrone's C-substituent (the furan ring).

Exo approach: The substituent on the dipolarophile is oriented away from the nitrone's C-substituent.

The stereochemical outcome is determined by a combination of steric repulsion and secondary orbital interactions. The planar, aromatic nature of both the furan and phenyl rings plays a crucial role. Theoretical studies on similar systems, such as the reaction of C-phenyl-N-methylnitrone with ethyl vinyl ether, indicate that the endo product is often favored both kinetically and thermodynamically. researchgate.net This preference is often attributed to stabilizing π-stacking interactions between the aromatic systems in the transition state. However, significant steric bulk on either the furan or phenyl group can override this preference and favor the less hindered exo product. wikipedia.org

The diastereomeric ratio is a sensitive function of the precise structure of the reactants and the reaction conditions. For instance, reactions involving C-aryl-N-phenylnitrones often show moderate to good diastereoselectivity, which can be influenced by the solvent and the presence of catalysts. mdpi.comresearchgate.net

Influence of the 5-Hydroxyl Group on Isoxazolidine Ring Stability and Reactivity

The 5-hydroxyl group confers the structural feature of a cyclic hemiacetal (or, more accurately, a cyclic N,O-acetal) upon the isoxazolidine ring. This functionality is a key determinant of the molecule's stability and subsequent reactivity. Hemiacetals exist in equilibrium with their open-chain aldehyde-hydroxylamine form.

The stability of the isoxazolidine ring is influenced by the electronic properties of the substituents at positions 2 and 3.

The N-phenyl group , being electron-withdrawing, tends to stabilize the cyclic form by reducing electron density on the ring nitrogen, making the N-O bond less labile.

The 3-(furan-2-yl) group , an electron-rich heteroaromatic system, can donate electron density into the ring, potentially influencing the ring-chain tautomeric equilibrium.

The 5-hydroxyl group is the primary site for further chemical transformations. Its presence makes the C5 position susceptible to nucleophilic substitution, often under acidic conditions where the hydroxyl group can be protonated to form a good leaving group (water). This allows for the introduction of a variety of other functional groups at this position, making 5-hydroxyisoxazolidines valuable synthetic intermediates. The development of synthetic methods toward 3-substituted isoxazolidin-4-ols highlights the versatile reactivity of hydroxylated isoxazolidine rings. beilstein-journals.orgnih.gov

Development of Predictive Models for Chemical Behavior (e.g., QSAR/QSPR in a non-biological sense)

Predicting the chemical behavior of this compound, particularly the outcomes of its synthesis via 1,3-dipolar cycloaddition, can be achieved through computational modeling. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, in a non-biological context, correlate structural features with chemical properties like reaction rates and selectivity. nih.gov

For cycloaddition reactions, these models often employ descriptors derived from Density Functional Theory (DFT) calculations. Key parameters include:

Frontier Molecular Orbital (FMO) Energies: The energy gap between the nitrone's LUMO and the dipolarophile's HOMO is inversely correlated with reactivity. wikipedia.org

Activation Energies (Ea): Calculated energy barriers for different reaction pathways (e.g., endo vs. exo) can accurately predict stereochemical outcomes. nih.gov

Distortion/Interaction (D/I) Model: This approach partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. The D/I model has proven effective for predicting the relative reactivities of various nitrone cycloadditions. nih.govrsc.org

These computational tools allow for the in silico screening of different substituents on the furan or phenyl rings to predict their effect on reaction kinetics and stereoselectivity. For example, a QSPR model could be developed by calculating descriptors for a series of substituted C-(furan-2-yl)-N-phenyl nitrones and correlating them with experimentally determined reaction rates, generating a mathematical equation that predicts the reactivity of new, untested analogs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.